molecular formula C21H21ClF2O3S B12527503 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal CAS No. 656810-86-5

3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal

Cat. No.: B12527503
CAS No.: 656810-86-5
M. Wt: 426.9 g/mol
InChI Key: XAVFUUFPQBBABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal” is a complex organic compound that features a cyclohexyl ring substituted with chlorophenylsulfonyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the cyclohexyl ring with appropriate stereochemistry.
  • Introduction of the chlorophenylsulfonyl and difluorophenyl groups through substitution reactions.
  • Final formation of the propanal group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanal group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the sulfonyl group or the propanal group, leading to alcohols or other reduced products.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanal group would yield a carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations and functionalizations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicinal chemistry, the compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • “3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)methanol”
  • “3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetic acid”
  • “3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)amine”

Uniqueness

The uniqueness of “3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal” lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2O3S/c22-16-3-6-18(7-4-16)28(26,27)21(19-14-17(23)5-8-20(19)24)11-9-15(10-12-21)2-1-13-25/h3-8,13-15H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFUUFPQBBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155285
Record name 4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656810-86-5
Record name 4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.